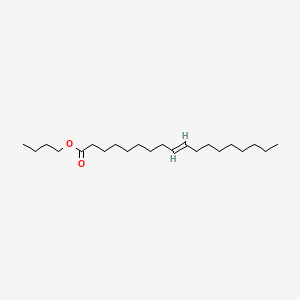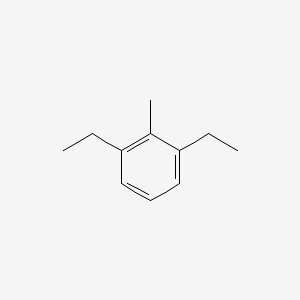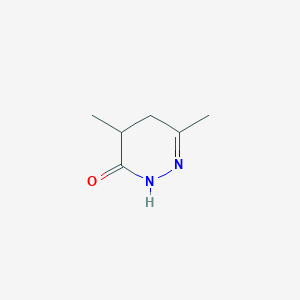
4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-4,6-dimethylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-4,6-dimethylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diaminobutane with acetoacetic ester, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-4,6-dimethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine-3,6-dione derivatives, while substitution reactions could produce various substituted pyridazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,5-dihydro-4,6-dimethylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methyl and dihydro modifications.
4,5-Dihydro-3(2H)-pyridazinone: A closely related compound with similar chemical properties.
6-Methylpyridazine: Another derivative with a single methyl group.
Uniqueness
4,5-Dihydro-4,6-dimethylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups and the dihydro structure can affect its stability, solubility, and interaction with other molecules.
Propiedades
Número CAS |
23227-96-5 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
3,5-dimethyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H10N2O/c1-4-3-5(2)7-8-6(4)9/h4H,3H2,1-2H3,(H,8,9) |
Clave InChI |
KJZAENJNBTVSJU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=NNC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)




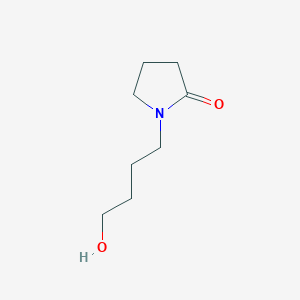

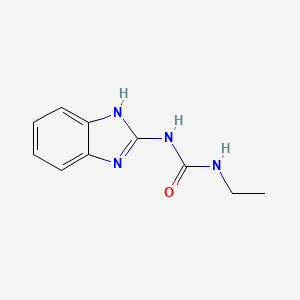
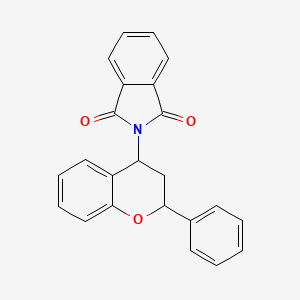
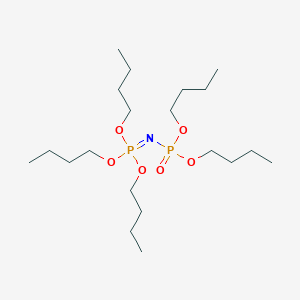
![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)
